molecular formula C12H19Br4O6P B12690659 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate CAS No. 51512-51-7

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate

Cat. No.: B12690659
CAS No.: 51512-51-7
M. Wt: 609.86 g/mol
InChI Key: BSDALERRLFGFKK-UHFFFAOYSA-N
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Description

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate is a complex organophosphorus compound. It is characterized by the presence of bromine atoms, phosphinyl groups, and methacrylate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride to form bis(2,3-dibromopropoxy)phosphinyl chloride. This intermediate is then reacted with 2-hydroxyethyl methacrylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phosphinyl derivatives, while substitution reactions can produce a variety of functionalized methacrylates .

Scientific Research Applications

2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate involves its interaction with molecular targets through its bromine and phosphinyl groups. These interactions can lead to the formation of stable complexes, enhancing the material properties of the polymers and materials it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Bis(2,3-dichloropropoxy)phosphinyl)oxy)ethyl methacrylate
  • 2-((Bis(2,3-diiodopropoxy)phosphinyl)oxy)ethyl methacrylate
  • 2-((Bis(2,3-difluoropropoxy)phosphinyl)oxy)ethyl methacrylate

Uniqueness

Compared to similar compounds, 2-((Bis(2,3-dibromopropoxy)phosphinyl)oxy)ethyl methacrylate is unique due to the presence of bromine atoms, which impart superior flame-retardant properties. This makes it particularly valuable in applications requiring high thermal stability and flame resistance .

Properties

CAS No.

51512-51-7

Molecular Formula

C12H19Br4O6P

Molecular Weight

609.86 g/mol

IUPAC Name

2-[bis(2,3-dibromopropoxy)phosphoryloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H19Br4O6P/c1-9(2)12(17)19-3-4-20-23(18,21-7-10(15)5-13)22-8-11(16)6-14/h10-11H,1,3-8H2,2H3

InChI Key

BSDALERRLFGFKK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(OCC(CBr)Br)OCC(CBr)Br

Origin of Product

United States

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